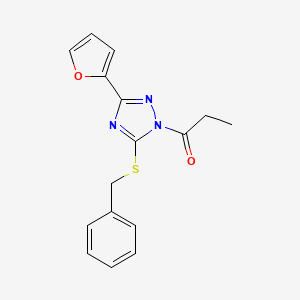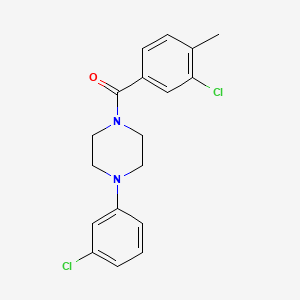
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide, commonly known as piperazine, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazines, which are organic compounds that contain a piperazine ring. Piperazine has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mecanismo De Acción
Piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of motor function, reward, and motivation. Piperazine has also been shown to act as an antagonist at serotonin 5-HT2C receptors, which are involved in the regulation of appetite, mood, and anxiety. Additionally, piperazine has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
Piperazine has been shown to induce various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the brain, leading to increased motor activity and reward-seeking behavior. Piperazine has also been shown to decrease serotonin release in the brain, leading to decreased appetite and increased anxiety. Additionally, piperazine has been shown to modulate glutamate release in the brain, leading to changes in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine has several advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of various neurotransmitter receptors, making it a useful pharmacological tool for studying the function of these receptors in the brain. Additionally, piperazine is relatively cheap and easy to synthesize, making it accessible to researchers. However, one limitation is that piperazine has a relatively low affinity for many of its target receptors, making it less potent than other pharmacological tools. Additionally, piperazine has been shown to have off-target effects on other receptors in the brain, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for piperazine research. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Another direction is to further investigate its pharmacological effects on neurotransmitter receptors in the brain, particularly its effects on glutamate receptors. Additionally, future research could focus on developing more potent and selective piperazine analogs for use as pharmacological tools in neuroscience research.
Métodos De Síntesis
Piperazine can be synthesized using various methods, including the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a thiol reagent. This method yields piperazine as a white crystalline solid with a melting point of 144-146°C. Another method involves the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a strong base, such as sodium hydride. This method yields piperazine as a yellowish solid with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
Piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Piperazine has also been studied for its potential use as a pharmacological tool in neuroscience research. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPFYXXGMVHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)



![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)


![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)